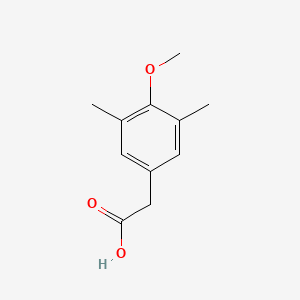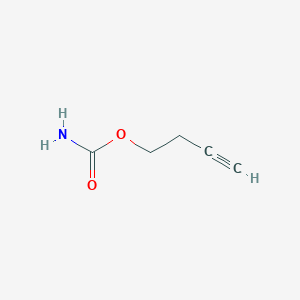
(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Characterization
Studies have focused on the crystal structure and spectroscopic analysis of related thiazole compounds. For example, the crystal structures of thiazole derivatives have been determined, showcasing the importance of such compounds in understanding molecular interactions and hydrogen bonding patterns, which are crucial for designing materials with specific properties (Wouters, Norberg, & Guccione, 2002).
Reactivity and Biological Evaluation
Research has also been conducted on the reactivity of Schiff bases containing thiazole and related rings, investigating their antioxidant and α-glucosidase inhibitory activities. These studies highlight the potential of such compounds in medicinal chemistry, especially as antioxidant agents and enzyme inhibitors (Pillai et al., 2019).
Corrosion Inhibition
Thiazole derivatives have been evaluated for their corrosion inhibiting properties, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This application is significant for the development of safer and more efficient corrosion inhibitors in industrial applications (El aoufir et al., 2020).
Luminescent Properties and Biological Activities
The luminescent properties of zinc complexes with bidentate azomethine Schiff-base ligands derived from related compounds have been studied, revealing potential applications in bioimaging and sensing. Additionally, these complexes have been assessed for their antimicrobial and protistocidal activities, indicating their potential use in developing new antimicrobial agents (Burlov et al., 2018).
Enzymatic Potential and Anti-proliferative Activity
Research on triazole derivatives synthesized from related compounds has shown significant cholinesterase inhibitory potential, suggesting applications in treating diseases characterized by cholinesterase dysfunction. Some compounds also demonstrated anti-proliferative activity, indicating potential in cancer therapy (Arfan et al., 2018).
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-23-15-7-4-13(5-8-15)11-20-22-19-21-16(12-26-19)14-6-9-17(24-2)18(10-14)25-3/h4-12H,1-3H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIFQBGMGQNWPM-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
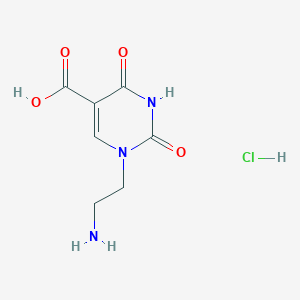

amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
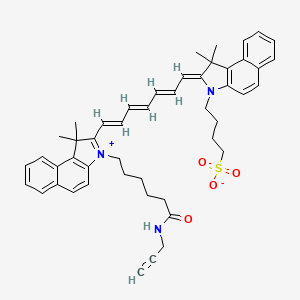
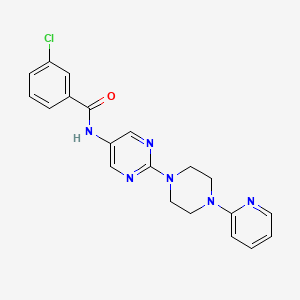





![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
